Product packaging for 2,7-Anthracenedisulfonic acid(Cat. No.:CAS No. 61736-96-7)

2,7-Anthracenedisulfonic acid

Cat. No.: B14552300
CAS No.: 61736-96-7
M. Wt: 338.4 g/mol
InChI Key: HEXXIOVKLVIJCF-UHFFFAOYSA-N
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Description

Historical Context and Significance of Sulfonated Anthraquinones in Academic Inquiry

The study of sulfonated anthraquinones has a rich history rooted in the development of synthetic dyes. In 1868, the synthesis of the red dye alizarin (B75676) from anthracene (B1667546) by German chemists Carl Graebe and Carl Theodore Liebermann marked a pivotal moment, stimulating extensive research into anthraquinone (B42736) chemistry. wikipedia.org This foundational work paved the way for the development of a wide array of dyes and pigments derived from anthraquinone, many of which were sulfonated to enhance their water solubility and dyeing properties. ontosight.aiontosight.ai The introduction of sulfonic acid groups into the anthraquinone structure was a key innovation, enabling their use in various industrial applications, particularly in the textile industry. ontosight.aicymitquimica.com

Over time, the scientific inquiry into sulfonated anthraquinones expanded beyond their role as colorants. Researchers began to investigate their unique chemical and physical properties, such as their redox activity and photochemical behavior. colab.wsacs.org This led to their application in diverse fields, including the production of hydrogen peroxide and as catalysts in industrial processes like paper pulping. wikipedia.orgwikipedia.org The historical development of sulfonated anthraquinones laid the groundwork for the investigation of related compounds like 2,7-anthracenedisulfonic acid, providing a basis for understanding their synthesis, reactivity, and potential applications in advanced materials and technologies. colab.ws

Fundamental Structural Attributes and Functional Group Orientations of this compound

This compound is an organic compound characterized by an anthracene backbone to which two sulfonic acid (-SO3H) groups are attached at the 2 and 7 positions. nih.gov The core of the molecule is a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings. The presence and specific placement of the sulfonic acid groups significantly influence the molecule's properties.

In many of its applications and forms, this compound exists as a derivative, most commonly as 9,10-dihydro-9,10-dioxo-2,7-anthracenedisulfonic acid, also known as anthraquinone-2,7-disulfonic acid. cymitquimica.com In this form, the central ring of the anthracene structure contains two ketone (C=O) groups at the 9 and 10 positions. smolecule.com The combination of the anthraquinone core and the sulfonic acid groups results in a molecule with both redox-active and highly water-soluble characteristics.

The structure of these compounds can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which help to elucidate the arrangement of atoms and functional groups within the molecule. evitachem.comsmolecule.com

Table 1: Physicochemical Properties of this compound and its Derivatives

PropertyThis compound9,10-Dihydro-9,10-dioxo-2,7-anthracenedisulfonic acid9,10-Dihydro-9,10-dioxo-2,7-anthracenedisulfonic acid, disodium (B8443419) salt
Molecular Formula C14H10O6S2 nih.govC14H8O8S2 cymitquimica.comC14H6Na2O8S2 smolecule.com
Molecular Weight 338.4 g/mol nih.gov368.34 g/mol cymitquimica.com412.30 g/mol smolecule.com
CAS Number 61736-96-7 nih.gov84-49-1 cymitquimica.com853-67-8 smolecule.com
Appearance Not specifiedNot specifiedDark blue or violet powder smolecule.com
Solubility in Water Not specifiedSignificant cymitquimica.comHighly soluble smolecule.com

Note: Data is compiled from various sources and may represent typical values.

Overview of Advanced Research Trajectories in this compound Chemistry

Current research into this compound and its derivatives is exploring a variety of advanced applications, driven by the compound's unique combination of properties.

A significant area of investigation is in the field of energy storage , particularly in redox flow batteries (RFBs). The reversible redox properties, high water solubility, and chemical stability of anthraquinone-2,7-disulfonic acid make it a promising candidate for the negative electrolyte (anolyte) in aqueous organic RFBs. wikipedia.orgevitachem.com Research is focused on improving battery performance by addressing challenges such as dimerization at high concentrations and optimizing electrolyte composition. evitachem.com

In materials science , these compounds are being studied for the development of functional materials. smolecule.com Their potential use as components in sensors and electronic devices is an active area of research. smolecule.com Additionally, they are used in the creation of self-cleaning nanofiber membranes. zhuoerchem.com

The field of catalysis also presents opportunities for these molecules. Anthraquinone-2,7-disulfonic acid disodium salt has been investigated as a photosensitizer in photocatalytic reactions, which use light to drive chemical processes. smolecule.com Its application as a desulfurizing agent in oil and gas refining is also being explored. zhuoerchem.com

In biological and environmental research , this compound derivatives are used as inhibitors in studies of microbial metabolism, specifically targeting sulfide (B99878) production by sulfate-reducing bacteria. evitachem.com This has potential applications in preventing sulfide generation in industrial settings like oil extraction and wastewater treatment. evitachem.com Their interaction with biological molecules also makes them candidates for research into new diagnostic tools. ontosight.ai

Table 2: Research Applications of this compound and its Derivatives

Research AreaSpecific ApplicationKey Properties Utilized
Energy Storage Anolyte in Redox Flow Batteries wikipedia.orgevitachem.comReversible redox properties, high water solubility, chemical stability evitachem.com
Materials Science Functional materials (e.g., sensors), self-cleaning membranes smolecule.comzhuoerchem.comUnique structure and properties smolecule.com
Catalysis Photosensitizer, desulfurizing agent smolecule.comzhuoerchem.comPhotochemical activity, reactivity smolecule.comzhuoerchem.com
Biological Research Inhibition of microbial sulfide production evitachem.comInteraction with biological systems evitachem.com
Analytical Chemistry Complexation reactions with metal ions smolecule.comFormation of colored complexes smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O6S2 B14552300 2,7-Anthracenedisulfonic acid CAS No. 61736-96-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61736-96-7

Molecular Formula

C14H10O6S2

Molecular Weight

338.4 g/mol

IUPAC Name

anthracene-2,7-disulfonic acid

InChI

InChI=1S/C14H10O6S2/c15-21(16,17)13-3-1-9-5-10-2-4-14(22(18,19)20)8-12(10)6-11(9)7-13/h1-8H,(H,15,16,17)(H,18,19,20)

InChI Key

HEXXIOVKLVIJCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC3=C(C=CC(=C3)S(=O)(=O)O)C=C21)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 2,7 Anthracenedisulfonic Acid and Its Chemical Derivatives

Established Pathways for 2,7-Anthracenedisulfonic Acid Synthesis

The primary route to this compound, particularly in its more common diketone form (anthraquinone-2,7-disulfonic acid), involves the direct functionalization of an anthraquinone (B42736) precursor. This multi-step process includes strategic sulfonation and, if starting from anthracene (B1667546), an oxidation step.

Strategic Sulfonation Procedures for Anthracene Core Functionalization

The direct sulfonation of anthracene itself is complex, as the reaction conditions heavily influence the position of the sulfonic acid groups. The 9- and 10-positions (the central ring) are kinetically favored but the substitution is often reversible. researchgate.net Thermodynamically more stable products are the 1- and 2-sulfonic acids. colab.ws To achieve disubstitution at the 2 and 7 positions, the more common and controlled industrial method involves the sulfonation of 9,10-anthraquinone.

When anthraquinone is sulfonated with oleum (B3057394) (fuming sulfuric acid) at elevated temperatures (140-170°C), a mixture of 2,6- and 2,7-anthraquinonedisulfonic acids is the main product. google.com The sulfonation is directed exclusively to the β-positions (2, 3, 6, 7) due to steric hindrance from the peri carbonyl groups, which deactivates the α-positions (1, 4, 5, 8). colab.ws

Oxidative Transformations for Diketone Moiety Introduction

When the synthesis begins with anthracene, or if the anthracene-based disulfonic acid is the intermediate, an oxidation step is required to introduce the 9,10-diketone (quinone) functionality. This transformation is crucial as the anthraquinone structure is a key chromophore in many dyes and a stable core for functional materials.

The synthesis of 9,10-dihydro-9,10-dioxo-2,7-anthracenedisulfonic acid (anthraquinone-2,7-disulfonic acid) can be achieved through the oxidation of appropriate precursors. evitachem.com Common oxidizing agents for this transformation include potassium permanganate (B83412) or chromic acid. evitachem.com The direct oxidation of anthracene to anthraquinone is a well-established industrial process, which can then be followed by the sulfonation step as described previously. Alternatively, if this compound is synthesized first, it can then be oxidized to yield the final anthraquinone derivative.

Synthesis of Substituted this compound Derivatives

Further functionalization of the this compound backbone allows for the fine-tuning of its chemical and physical properties, leading to a wide range of derivatives for specific applications.

Positional and Substituent Modifications on the Anthracene Backbone

Introducing additional substituents, such as amino (-NH2) or hydroxyl (-OH) groups, onto the anthraquinone-2,7-disulfonic acid framework can significantly alter its characteristics. For instance, the introduction of -OH or -NH2 groups into anthraquinone-2-sulfonate at the 1-position has been shown to markedly affect the compound's redox potential. frontiersin.org While specific examples for the direct substitution onto the 2,7-disulfonic acid are less common in readily available literature, general principles of electrophilic and nucleophilic aromatic substitution on anthraquinones apply. For example, nitration followed by reduction is a common route to introduce amino groups. Such modifications are critical in developing new dyes or functional molecules for applications like redox flow batteries. osti.gov

Comparative Synthesis of Related Anthraquinonedisulfonic Acid Isomers

The sulfonation of anthraquinone typically yields a mixture of isomers, primarily the 2,6- and 2,7-disulfonic acids. google.comnih.gov The separation of these isomers is a key challenge in producing pure compounds. One patented method describes separating the isomers by taking advantage of their differential solubility in hydrochloric acid. After precipitating the mixture of free acids from the sulfonation mass, the filter cake is treated with 20-30% hydrochloric acid, which dissolves the 2,7-isomer while leaving the substantially pure 2,6-isomer as a solid residue. google.com The 2,7-isomer can then be recovered from the filtrate. google.com

The synthesis of 1,7-anthracenedisulfonic acid derivatives involves more complex, multi-step pathways, often starting with substituted precursors to direct the functionalization to the desired positions. mdpi.com

Attribute2,7-Anthraquinonedisulfonic Acid2,6-Anthraquinonedisulfonic Acid1,7-Anthraquinonedisulfonic Acid
Starting Material AnthraquinoneAnthraquinoneSubstituted Anthracene/Anthraquinone
Primary Reagent Oleum (Fuming Sulfuric Acid)Oleum (Fuming Sulfuric Acid)Multi-step involving bromination, sulfonation, amination etc. mdpi.com
Key Reaction High-temperature sulfonationHigh-temperature sulfonationDirected multi-step synthesis mdpi.com
Separation from Isomers Soluble in 20-30% HCl (separates from 2,6-isomer) google.comInsoluble in 20-30% HCl (separates from 2,7-isomer) google.comSynthesized selectively to avoid isomeric mixtures

Optimization of Reaction Conditions and Novel Synthetic Approaches for this compound Production

Research continues to focus on optimizing the synthesis of anthraquinonedisulfonic acids to improve yield, reduce costs, and minimize environmental impact. One approach involves using the crude mixture of 2,6- and 2,7-isomers directly, bypassing costly and difficult separation procedures. nih.gov This is particularly relevant for applications like redox flow batteries where the electrochemical behavior of the mixture is nearly identical to that of the pure 2,7-isomer. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization of 2,7 Anthracenedisulfonic Acid

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the intricate details of molecular structure and behavior. For 2,7-Anthracenedisulfonic acid, a combination of Nuclear Magnetic Resonance, Vibrational, and Electronic spectroscopy provides a comprehensive understanding of its connectivity, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. In the case of this compound, ¹H and ¹³C NMR spectra would reveal the chemical environment of each hydrogen and carbon atom in its aromatic structure.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the C2h symmetry of the molecule, the protons at the 1, 3, 4, 5, 6, 8, 9, and 10 positions are chemically non-equivalent, leading to a complex but interpretable multiplet pattern in the aromatic region (typically 7.0-9.0 ppm). The protons closest to the electron-withdrawing sulfonic acid groups (e.g., at positions 1 and 3, and 6 and 8) would be deshielded and thus resonate at a lower field (higher ppm) compared to the other protons on the anthracene (B1667546) core.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom. The carbons directly bonded to the sulfonate groups (C2 and C7) would experience a significant downfield shift. The analysis of related compounds, such as Anthraquinone-2,7-disulfonic Acid Disodium (B8443419) Salt, provides reference points for these spectral assignments. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Position Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-1, H-8 Downfield Doublet J ≈ 9.0
H-3, H-6 Downfield Doublet of doublets J ≈ 9.0, 2.0
H-4, H-5 Upfield Doublet J ≈ 9.0

Note: This is a predicted table based on general principles of NMR spectroscopy for substituted anthracenes. Actual values may vary.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. arxiv.org For this compound, these techniques confirm the presence of the sulfonic acid groups and the aromatic anthracene framework.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the S=O and O-H stretching vibrations of the sulfonic acid groups.

O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

S=O Asymmetric and Symmetric Stretch: Strong, characteristic bands are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

S-O Stretch: A band in the 800-900 cm⁻¹ region.

Aromatic C=C Bending: Vibrations for the anthracene rings appear in the 1400-1600 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the non-polar aromatic backbone. sns.it The symmetric breathing modes of the anthracene rings are often strong in the Raman spectrum. Resonance Raman studies on anthracene have shown that specific vibrational modes can be selectively enhanced by tuning the excitation wavelength to match an electronic transition, providing detailed information about the molecule's vibronic coupling. sns.itnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Frequency (cm⁻¹) Intensity
O-H Stretch (H-bonded) IR ~3400 Broad, Strong
Aromatic C-H Stretch IR, Raman >3000 Medium, Sharp
Aromatic C=C Stretch IR, Raman 1400-1600 Medium to Strong
S=O Asymmetric Stretch IR ~1250 Strong
S=O Symmetric Stretch IR ~1050 Strong

Electronic spectroscopy provides insight into the photophysical properties of a molecule by examining the transitions between electronic energy levels. mdpi.com The electronic behavior of this compound is dominated by the π-conjugated system of the anthracene core.

UV-Visible Absorption: Like the parent anthracene molecule, this compound is expected to exhibit a characteristic absorption spectrum in the ultraviolet region. The spectrum typically shows well-resolved vibronic structures corresponding to π-π* transitions. researchgate.net The presence of the sulfonic acid groups, which are electron-withdrawing, can cause a slight shift in the absorption maxima compared to unsubstituted anthracene. The absorption spectrum of anthracene derivatives is known to be sensitive to the solvent environment. nih.gov

Fluorescence Spectroscopy: Anthracene and its derivatives are known for their strong fluorescence, typically emitting in the blue region of the visible spectrum. mdpi.com Upon excitation with UV light, this compound is expected to exhibit this characteristic blue fluorescence. The emission spectrum is often a mirror image of the absorption spectrum's vibronic structure. The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process. These properties can be influenced by factors such as solvent polarity and the formation of aggregates.

Crystallographic Investigations into Solid-State Architectures

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. Crystallographic studies on this compound and its salts reveal how intermolecular forces govern their crystal packing.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. esrf.fr While obtaining single crystals of the free acid can be challenging, the analysis of its salts provides crucial information about the molecular conformation and the non-covalent interactions that stabilize the crystal lattice. mdpi.com

In the crystal structures of this compound salts, the key interactions are expected to be:

Ionic Interactions: Strong electrostatic forces between the sulfonate anions (–SO₃⁻) and the counter-cations.

Hydrogen Bonding: The oxygen atoms of the sulfonate groups are excellent hydrogen bond acceptors, forming extensive networks with hydrogen bond donors like water molecules or ammonium (B1175870) cations. researchgate.net

π-π Stacking: The planar anthracene cores tend to stack on top of each other, driven by favorable van der Waals interactions. The distance between stacked rings is a critical parameter influencing electronic communication in the solid state.

These interactions lead to the formation of well-defined supramolecular architectures, often in the form of layers or channels. esrf.fr

Crystal engineering is the rational design of crystalline solids with desired properties by controlling intermolecular interactions. uoc.grcore.ac.uk The this compound molecule is an excellent building block for crystal engineering due to its rigid aromatic core and its strong hydrogen-bonding sulfonate groups.

By selecting appropriate counter-ions (co-formers), it is possible to direct the assembly of the anthracenedisulfonate units into specific architectures. For example, using diamines as co-formers can lead to the formation of extended hydrogen-bonded networks where the sulfonate groups and the amine groups act as complementary recognition sites. researchgate.net This strategy allows for the tuning of properties such as solubility and even the luminescent behavior of the resulting solid material. The interplay between strong charge-assisted hydrogen bonds and weaker π-π stacking interactions provides a versatile toolkit for creating novel functional materials based on the anthracenedisulfonic acid scaffold.

Table of Mentioned Chemical Compounds

Compound Name
This compound
Anthracene
Anthraquinone-2,7-disulfonic Acid Disodium Salt

Modulation of Solid-State Luminescence Properties

The luminescence of organic molecules in the solid state is highly sensitive to their molecular packing and intermolecular interactions. Unlike in dilute solutions where molecules are isolated, in the solid state, phenomena such as π-π stacking and excimer formation can dominate the emissive properties. For anthracene derivatives like this compound, the spatial arrangement of the anthracene moieties dictates the nature and energy of the emissive states.

Research into related compounds, such as anthracene-2,6-disulfonic acid, has demonstrated that forming salts with various aliphatic primary amines can systematically alter the crystal structure. researchgate.net This alteration directly modulates the solid-state fluorescence properties, including emission spectra, quantum efficiencies, and fluorescence lifetimes. researchgate.net The different arrangements of the anthracene units, driven by the choice of the amine, can lead to varying degrees of π-orbital overlap, which is a key factor in controlling excimer emission—a phenomenon where an excited-state dimer forms, typically resulting in a red-shifted and broad emission band compared to the monomer fluorescence. rsc.org

Table 1: Factors Influencing Solid-State Luminescence of Anthracene Disulfonic Acids

Influencing FactorDescriptionPotential Effect on Luminescence
Molecular Packing The arrangement of molecules in the crystal lattice, including herringbone vs. sheet packing.Red-shifts in emission are often observed with increased π-π interactions in sheet-like arrangements. rsc.org
Intermolecular Interactions Non-covalent forces such as π-π stacking, CH-π, and CH-O interactions. rsc.orgresearchgate.netStronger interactions can enhance exciton (B1674681) coupling, restrict molecular motion, and suppress non-radiative decay, often leading to higher quantum efficiency. rsc.orgresearchgate.net
Counter-ion/Adduct Selection Co-crystallization with different molecules (e.g., aliphatic amines) to form organic salts.Systematically alters the crystal structure and the spatial arrangement of anthracene moieties, allowing for tunable emission from monomer to excimer states. researchgate.net
Crystallization Conditions The solvent and temperature conditions used for crystal growth.Can lead to the formation of different polymorphs or solvates with distinct fluorophore arrangements and emission characteristics. researchgate.net

Chromatographic and Separation Methodologies for Purity and Isomer Resolution

The synthesis of this compound can result in a mixture of isomers (e.g., 1,5-, 1,6-, 2,6-isomers) and other impurities. Chromatographic techniques are therefore essential for ensuring the purity of the final product and for resolving these closely related structural isomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like sulfonic acids. For this compound and its isomers, reversed-phase (RP) HPLC is a common approach. The development of a robust HPLC method involves the careful selection of a stationary phase (column), mobile phase, and detector.

Given the polar and acidic nature of the sulfonate groups, specialized reversed-phase columns are often required to achieve good peak shape and retention. A column with low silanol (B1196071) activity, such as a Newcrom R1, can be effective. sielc.com Alternatively, mixed-mode columns that combine reversed-phase characteristics with anion-exchange capabilities can provide enhanced retention and selectivity for highly polar and acidic analytes. helixchrom.com

The mobile phase composition is critical for controlling the elution of sulfonic acids. A typical mobile phase consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent like acetonitrile (B52724) or methanol. For sulfonic acids, adding an acid such as phosphoric acid or formic acid to the mobile phase helps to suppress the ionization of the sulfonate groups, leading to better retention and peak symmetry on reversed-phase columns. sielc.commdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to separate compounds with a wide range of polarities, including the parent compound and any potential impurities. google.com

Table 2: Example HPLC Method Parameters for Sulfonated Aromatic Compounds

ParameterConditionPurpose
Column Newcrom R1 (Reverse Phase) or similar C18 column. sielc.comProvides a non-polar stationary phase for separation based on hydrophobicity.
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid). sielc.comThe organic solvent (acetonitrile) controls retention, while the acid suppresses analyte ionization for improved peak shape.
Elution Mode GradientAllows for the effective separation of the main compound from both more polar and less polar impurities within a single analytical run. google.com
Flow Rate 1.0 mL/minA standard flow rate for analytical scale HPLC, providing a balance between analysis time and separation efficiency. google.com
Detection UV-Vis Detector (e.g., at 233 nm or 254 nm)The aromatic anthracene core exhibits strong UV absorbance, making UV detection highly sensitive for this class of compounds. google.com
Injection Volume 10-20 µLA typical volume for analytical HPLC injections. google.com

Mass Spectrometry Integration for Molecular Identification and Impurity Profiling

Integrating HPLC with Mass Spectrometry (HPLC-MS) provides a powerful tool for both the confirmation of the target molecule's identity and the characterization of unknown impurities. For HPLC-MS compatibility, volatile mobile phase modifiers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Upon elution from the HPLC column, the analyte is introduced into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source. ESI is well-suited for polar, ionizable molecules like this compound, usually forming a deprotonated molecule [M-H]⁻ in negative ion mode.

The mass analyzer then provides a precise mass-to-charge ratio (m/z) for the parent ion. For this compound (C₁₄H₁₀O₆S₂), the expected exact mass is approximately 337.99 g/mol . nih.gov High-resolution mass spectrometry can confirm the elemental composition of the main peak, providing unambiguous identification.

Furthermore, HPLC-MS is invaluable for impurity profiling. Any co-eluting or closely eluting peaks observed in the chromatogram can be analyzed by the mass spectrometer. The resulting mass data can help identify potential impurities, such as isomeric anthracenedisulfonic acids (which would have the same mass but different retention times), monosulfonated anthracenes, or other synthesis byproducts. Tandem mass spectrometry (MS/MS) can be employed to fragment the ions, providing structural information that aids in the definitive identification of these trace-level impurities.

Theoretical and Computational Investigations of 2,7 Anthracenedisulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels, which in turn dictate the molecule's structure and chemical reactivity.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of aromatic compounds like 2,7-Anthracenedisulfonic acid and its derivatives. researchgate.net By using various functionals (e.g., B3LYP, PBE0, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ), DFT can accurately predict molecular geometries, electronic energies, and orbital distributions for both the ground state and, via Time-Dependent DFT (TD-DFT), the electronically excited states. researchgate.netmdpi.com

For anthracene (B1667546) derivatives, DFT calculations are used to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical stability and the energy required for electronic excitation. mdpi.com In a typical study on a related anthraquinone (B42736) derivative, the HOMO-LUMO energy gap was calculated to be 3.6463 eV, indicating its relative stability. mdpi.com TD-DFT calculations further allow for the prediction of electronic absorption spectra (UV-Vis), providing insights into the nature of electronic transitions (e.g., π→π) that are responsible for the molecule's photophysical properties. researchgate.net Studies on related molecules show that the first singlet excited state typically arises from a π→π transition from the HOMO to the LUMO. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for Anthracene Derivatives Data is illustrative of typical results obtained for related anthracene systems via DFT calculations.

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -2.8 eV Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 3.7 eV Relates to chemical reactivity and electronic transition energy

| First Excitation Energy (S1) | 3.5 eV (TD-DFT) | Corresponds to the lowest energy absorption band in the UV-Vis spectrum |

The conformational flexibility of this compound is primarily associated with the rotation of the two sulfonic acid (-SO₃H) groups relative to the planar anthracene core. Quantum chemical calculations can be used to explore the potential energy surface (PES) associated with this rotation.

By systematically rotating the dihedral angles of the C-S bonds, researchers can map the energetic landscape, identifying low-energy conformers (stable structures) and the energy barriers that separate them. For similar substituted anthracenes, such as anthracene-dicarboxylic acids, DFT calculations have shown that the lowest-energy conformation often occurs when the functional groups are coplanar with the aromatic ring system. scispace.com The rotational barriers for these groups can be significant; for example, the barrier for carboxyl group rotation in 2,6-anthracene dicarboxylic acid was calculated to be around 8 kcal/mol. scispace.com A similar methodology can be applied to this compound to understand the preferred orientation of the sulfonic acid groups and the energetic cost of conformational changes, which influences how the molecule packs in a solid state and interacts with its environment.

Table 2: Illustrative Potential Energy Data for Functional Group Rotation in a Disubstituted Anthracene This table illustrates the type of data generated from a conformer analysis, based on findings for analogous structures like anthracene dicarboxylic acids. scispace.com

Dihedral Angle (θ) Relative Energy (kcal/mol) Conformation
0.0 Most Stable (Coplanar)
45° 4.5 Intermediate

| 90° | 8.0 | Transition State (Highest Energy) |

The redox activity of anthracene derivatives, particularly the related 9,10-anthraquinone-2,7-disulfonic acid (AQDS), is central to their application in areas like redox flow batteries. researchgate.net This activity involves the formation of radical anions and other reaction intermediates. Computational chemistry provides crucial insights into the stability and electronic structure of these transient species.

DFT calculations can be performed on the radical anion of this compound to determine its spin density distribution, which reveals where the unpaired electron is located on the molecule. This information is key to understanding the radical's reactivity and potential degradation pathways. Quantum chemical methods are also used to calculate Bond Dissociation Energies (BDE), which can predict the stability of radical species against fragmentation. nih.gov Furthermore, computational modeling can elucidate the structure of intermediates formed during chemical reactions, such as the dimerization of radical species, which has been identified as a capacity-limiting factor for AQDS in solution. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanics is ideal for studying the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in an aqueous solution. mdpi.com MD simulations model the movements of atoms and molecules over time based on classical mechanics and a defined force field, providing a dynamic picture of intermolecular interactions. mdpi.comnih.gov

For this compound, which is highly water-soluble, MD simulations are invaluable for understanding its hydration shell, the arrangement of water molecules around the solute, and the nature of hydrogen bonding between the sulfonic acid groups and water. Simulations can also model the interactions between multiple solute molecules. Studies on the related AQDS have shown a tendency for dimerization or aggregation at higher concentrations in solution. researchgate.net MD simulations can reveal the preferred orientation of molecules within these dimers (e.g., π-π stacking of the anthracene cores) and quantify the interaction energies, distinguishing between contributions from electrostatic, van der Waals, and dispersion forces. mdpi.comwhiterose.ac.uk This understanding is critical for controlling properties like solubility and electrochemical performance in practical applications.

Predictive Modeling of Spectroscopic Signatures and Photophysical Processes

Computational methods are widely used to predict and interpret spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for modeling electronic spectra (UV-Vis absorption and emission) by calculating the energies and oscillator strengths of vertical electronic transitions. researchgate.netresearchgate.net By comparing theoretical spectra with experimental results, researchers can assign specific absorption bands to particular electronic transitions within the molecule.

DFT can also be used to calculate vibrational frequencies. researchgate.net The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm molecular structure and identify characteristic vibrational modes associated with the anthracene backbone and the sulfonic acid functional groups.

Beyond static spectra, computational models can investigate dynamic photophysical processes. For instance, calculations can explore the potential energy surfaces of excited states to identify pathways for non-radiative decay or intramolecular proton transfer. mdpi.com In systems where the molecule interacts with other species, such as DNA, computational models can predict the formation of charge-transfer states, which are crucial in processes like photosensitization and DNA damage. mdpi.com These predictive capabilities are essential for understanding the complete photophysical profile of this compound.

Electrochemical Behavior and Redox Mechanisms of 2,7 Anthracenedisulfonic Acid

Fundamental Reversible Redox Properties and Electron Transfer Kinetics

The core of 2,7-AQDS's electrochemical activity lies in the reversible conversion between its quinone and hydroquinone forms. evitachem.com This process is known for its rapid kinetics and chemical stability, making it a model compound for studying proton-coupled electron transfer (PCET) mechanisms. semanticscholar.orgresearchgate.net

Cyclic voltammetry (CV) is a primary technique for characterizing the redox behavior of 2,7-AQDS. In acidic aqueous media, such as 1 M sulfuric acid, the CV of 2,7-AQDS displays a pair of well-resolved redox peaks. semanticscholar.org The half-wave potential (E₁⸝₂) is approximately 0.217 V versus the standard hydrogen electrode (SHE). semanticscholar.org

The rate of electron transfer between the electrode surface and the 2,7-AQDS molecule is a critical parameter. The apparent standard heterogeneous electron transfer rate constant (k°Soln) for 2,7-AQDS in solution is dependent on the pH of the electrolyte. researchgate.net Studies have shown that as the pH increases, the rate constant tends to decrease. For instance, in one study, k°Soln was found to decrease from 4.0 ± 0.3 × 10⁻³ cm s⁻¹ at pH 1.4 to 8.1 ± 0.5 × 10⁻⁴ cm s⁻¹ at pH 4.2. researchgate.net

For 2,7-AQDS immobilized in monolayers on an electrode surface, the corresponding rate constants are significantly higher, measured at 1.4 ± 0.1 × 10³ s⁻¹ and 3.4 ± 0.2 × 10² s⁻¹ at pH 1.4 and 4.2, respectively. researchgate.net This highlights the influence of the electrode interface environment on the kinetics of the redox reaction.

Heterogeneous Electron Transfer Rate Constants for 2,7-AQDS

SpeciespHRate Constant (k°)
Solution Phase (cm s⁻¹)1.44.0 ± 0.3 × 10⁻³
Solution Phase (cm s⁻¹)4.28.1 ± 0.5 × 10⁻⁴
Monolayer (s⁻¹)1.41.4 ± 0.1 × 10³
Monolayer (s⁻¹)4.23.4 ± 0.2 × 10²

pH-Dependent Electrochemical Properties and Protonation Equilibria

The pH dependence of the redox process is governed by the acidity constants (pKa) of the reduced hydroquinone species. In solution, two distinct pKa values have been identified for the redox-active couples. The pKa for the equilibrium between the fully protonated hydroquinone (H₂Q) and the semi-protonated hydroquinone anion (HQ⁻) is 7.6 ± 0.2. researchgate.net The second pKa, corresponding to the equilibrium between HQ⁻ and the fully deprotonated quinone dianion (Q²⁻), is 10.6 ± 0.2. researchgate.net These values dictate the dominant species in solution at a given pH and explain the shifts in redox potential observed in Pourbaix diagrams. researchgate.net

When 2,7-AQDS is immobilized within dense monolayers on an electrode, its protonation equilibria are significantly altered. The pKa values for the H₂Q/HQ⁻ and HQ⁻/Q²⁻ couples increase substantially to 10.6 ± 0.2 and 12.0 ± 0.2, respectively. researchgate.net This shift is primarily attributed to the lower effective dielectric constant within the monolayer (εfilm ≈ 8.0) compared to that of bulk water. researchgate.net

Furthermore, in unbuffered solutions, the reduction of the quinone form can lead to a significant polarization of the interfacial proton concentration. This phenomenon causes a discontinuity in plots of the formal potential (E°') versus pH for both the solution-phase and monolayer-adsorbed species. researchgate.net

pKa Values for 2,7-AQDS Redox-Active Couples

Species FormRedox CouplepKa Value
Solution PhaseH₂Q/HQ⁻7.6 ± 0.2
Solution PhaseHQ⁻/Q²⁻10.6 ± 0.2
Immobilized MonolayerH₂Q/HQ⁻10.6 ± 0.2
Immobilized MonolayerHQ⁻/Q²⁻12.0 ± 0.2

Electrochemical Stability and Degradation Pathways

The long-term stability of 2,7-AQDS under electrochemical cycling is crucial for its practical applications. Studies have shown that its stability is highly dependent on the state of charge (SoC) and operating temperature. nih.gov In a fully charged (reduced) state, the compound exhibits enhanced capacity decay, with reported rates of 0.9% per day at 20°C and 2.45% per day at 40°C. nih.gov In contrast, at 50% SoC or lower, 2,7-AQDS demonstrates excellent stability, with a much lower capacity decay rate of 0.02% per day, even at an elevated temperature of 40°C and under a current load. nih.gov Another study observed a capacity decrease of approximately 26% over a nine-day stability test. researchgate.net

The degradation is primarily attributed to the chemical instability of the reduced hydroquinone form. nih.gov High-performance liquid chromatography (HPLC) analysis has indicated that the degradation pathway involves a deep structural change connected with the loss of aromaticity in the anthraquinone (B42736) core. nih.gov Despite this, research suggests that acidic electrolytes based on 2,7-AQDS can have a prolonged lifetime in applications like redox flow batteries if operation at high states of charge and high temperatures is avoided. nih.gov

In Situ Evaluation of Electrolyte Stability in Various States of Charge

The stability of the 2,7-Anthracenedisulfonic acid electrolyte is critically dependent on its state of charge (SoC), operating temperature, and current load. nih.gov In situ evaluation methods are crucial for understanding the degradation mechanisms under real-world operating conditions. dntb.gov.ua

Research employing a flow electrolyzer and a double half-cell setup has allowed for the detailed study of the (electro)chemical stability of electrolytes containing a mixture of 2,6- and 2,7-anthraquinone disulfonic acid isomers. nih.gov These studies have revealed that the electrolyte's stability is significantly influenced by its state of charge. nih.gov

At a 50% state of charge or lower, the electrolyte demonstrates very good stability, even at elevated temperatures of 40°C and under a current load, with a capacity decay rate as low as 0.02% per day. nih.govnih.gov However, the stability diminishes significantly at a full state of charge (100% SoC). At 100% SoC, an enhanced capacity decay is observed. nih.gov

Detailed findings on the capacity decay rates under different conditions are summarized below:

State of Charge (SoC)TemperatureCapacity Decay Rate (% per day)
100%20°C0.9
100%40°C2.45
≤ 50%40°C (under current load)0.02

These results underscore the profound impact of the state of charge on the stability of the this compound electrolyte. nih.govnih.gov The significantly higher degradation at full charge suggests that the reduced form of the molecule is more susceptible to chemical decomposition. nih.gov High-performance liquid chromatography (HPLC) analysis of the degraded electrolyte indicated a deep degradation of the anthraquinone derivatives. nih.govnih.gov

Mechanisms of Dimerization and Associated Loss of Aromaticity in Redox Cycling

While this compound exhibits nearly ideal electrochemical reversibility at low concentrations, its behavior becomes more complex at higher, more industrially relevant concentrations. researchgate.netresearchgate.net This complexity is largely attributed to intermolecular reactions, primarily dimerization. researchgate.net

Systematic studies have shown that reversible intermolecular dimerization occurs in solutions with concentrations greater than 10 mM. researchgate.net The formation of these dimers is influenced by the solution's pH and the pretreatment of the this compound. researchgate.net This dimerization has a direct impact on the charge storage capability of the electrolyte. researchgate.net

Under acidic conditions, it has been observed that this compound can exchange 1.5 electrons per molecule, a deviation from the theoretical two-electron transfer, which is attributed to the formation of dimers. researchgate.netresearchgate.net In buffered, mildly alkaline conditions, the accessible charge is further reduced to only one electron per molecule. researchgate.net The formation of an electrochemically inactive dimer from unreduced 2,7-AQDS molecules has been identified, with equilibrium constants of 5 M⁻¹ in acidic electrolyte and 8 M⁻¹ in alkaline electrolyte. researchgate.net This dimerization effectively reduces the concentration of electrochemically active species, thereby inhibiting the full utilization of the system's theoretical capacity. researchgate.net

The degradation of this compound during redox cycling is also associated with a loss of aromaticity. nih.gov Analysis of the electrolyte after prolonged operation at high states of charge has confirmed a significant degradation of the active compounds, leading to a loss of the aromatic structure. nih.govdntb.gov.uanih.gov One proposed degradation pathway involves the disproportionation of the hydroquinone form (the reduced state) to form anthrone, which represents a loss of aromaticity in one of the rings. nih.gov

Applications of 2,7 Anthracenedisulfonic Acid in Advanced Materials Science

Integration into Polymeric Matrices for Functional Materials Development

The incorporation of 2,7-Anthracenedisulfonic acid derivatives into polymer matrices allows for the creation of materials with tailored properties, leveraging the functionalities of both the organic molecule and the polymer backbone.

Conductive Polymers and Organic Electronic Applications

Anthracene (B1667546) and its derivatives are recognized as building blocks for organic semiconductors due to their planar structure, which promotes strong intermolecular interactions, and their inherent air stability. While direct integration of this compound into the main chain of conductive polymers is not widely documented, its sulfonic acid groups make it a candidate for use as a dopant. In conductive polymers like polypyrrole and poly(3,4-ethylenedioxythiophene) (PEDOT), sulfonic acids are commonly used as dopants to introduce charge carriers and enhance conductivity.

Fabrication of Polymer-Based Membranes and Self-Assembled Structures

The development of advanced polymer membranes is crucial for applications in separations, water treatment, and energy technologies like fuel cells and redox flow batteries. Sulfonated polymers, such as sulfonated polyphenylenes, are often used to create proton-exchange membranes due to the ability of the sulfonic acid groups to facilitate ion transport.

While not typically used as the primary polymer backbone, this compound and its salts can be incorporated into polymer matrices to impart specific functionalities. For example, its disodium (B8443419) salt has been used in conjunction with hydrophilic poly(vinyl alcohol-co-ethylene) (PVA-co-PE) to create photoinduced self-cleaning nanofiber composite membranes. This application leverages the photoactive nature of the anthraquinone (B42736) core to generate reactive oxygen species.

Role in Aqueous Redox Flow Battery Electrolytes

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and 9,10-anthraquinone-2,7-disulfonic acid (2,7-AQDS) has emerged as a benchmark redox-active material for the negative electrolyte, or negolyte. Its advantages include high solubility in aqueous solutions, rapid and reversible two-electron redox kinetics, and a suitable reduction potential.

Design and Optimization of Anthraquinone Disulfonic Acid-Based Negolytes

The performance of an AORFB is intrinsically linked to the properties of its electrolyte. A key focus in the design of 2,7-AQDS-based negolytes has been the enhancement of solubility to increase the energy density of the battery. The disodium salt of 2,7-AQDS is commonly used, but its solubility can be a limiting factor.

Researchers have explored several optimization strategies:

Cation Exchange: Replacing the sodium (Na⁺) counter-ions with more hydrophilic ammonium (B1175870) (NH₄⁺) cations has been shown to more than triple the solubility of 2,7-AQDS in water. This is attributed to hydrogen bonding between the ammonium cations and the AQDS anions, which enhances solvation.

Use of Additives: The addition of co-solvents like ethylene (B1197577) glycol (EG) can significantly increase the solubility of 2,7-AQDS in potassium chloride solutions, raising it from 0.3 M to 0.8 M. This effect is due to hydrogen bonding between the hydroxyl groups of EG and the sulfonyl or carbonyl groups of 2,7-AQDS.

Electrolyte Composition: The choice of supporting electrolyte and its pH is critical. 2,7-AQDS undergoes a two-electron, two-proton reduction in acidic solutions. The stability and kinetics can be tuned by operating in acidic, neutral, or alkaline media, often paired with different positive electrolyte (posolyte) chemistries like bromide or ferrocyanide. However, at concentrations above 10 mM, 2,7-AQDS can form dimers, which can affect its charge storage capability depending on the solution's pH.

Table 1: Strategies for Optimizing 2,7-AQDS Negolytes
Optimization StrategyMethodObserved OutcomeReference
Cation ExchangeReplacement of Na⁺ with NH₄⁺Solubility increased more than threefold.
Additive InclusionAddition of Ethylene Glycol (EG)Solubility increased from 0.3 M to 0.8 M in KCl solution.
pH and Electrolyte ControlOperation in acidic (e.g., H₂SO₄) mediaEnables rapid, reversible two-electron, two-proton redox reaction.
Cost ReductionUse of unseparated anthraquinone sulfonation mixtureAchieved comparable performance to pure 2,7-AQDS at a significantly lower cost.

Strategies for Enhancing Cycling Stability and Performance in Energy Storage Systems

Long-term cycling stability is paramount for the practical application of redox flow batteries. Capacity fade in 2,7-AQDS-based systems can occur due to various factors, including chemical degradation of the active material and crossover of redox species through the membrane.

Several strategies have been developed to improve stability and performance:

Symmetric Electrolytes: To combat capacity decay caused by the crossover of iodide ions in an asymmetric cell, a symmetric configuration using a mixture of hydroiodic acid and 2,7-AQDS in both electrolytes was developed. This approach successfully maintained ionic balance, achieving a capacity retention of 99.99% over 100 cycles.

Pairing with Stable Redox Couples: Combining 2,7-AQDS with a bromine/bromide (Br₂/Br⁻) posolyte in an acidic medium has been shown to yield high power densities (exceeding 0.6 W cm⁻²) and excellent capacity retention of over 99% per cycle.

Use of Crude Mixtures: To reduce costs, research has demonstrated that a crude mixture of sulfonated anthraquinone derivatives, containing 2,7-AQDS along with other isomers like 2,6-AQDS, can be used directly as a negolyte. This mixture exhibited electrochemical behavior and battery performance nearly identical to, or even slightly better than, pure 2,7-AQDS, with a capacity retention of 99.6%.

Table 2: Performance Metrics of 2,7-AQDS Based Flow Batteries
System ConfigurationKey Performance MetricValueReference
2,7-AQDS / BromidePeak Power Density> 0.6 W cm⁻²
2,7-AQDS / BromideCapacity Retention per Cycle> 99%
Symmetric 2,7-AQDS / Hydroiodic AcidCapacity Retention (100 cycles)99.99%
Symmetric 2,7-AQDS / Hydroiodic AcidEnergy Efficiency67.6%
Crude AQDS Mixture / BromideCapacity Retention99.6%
Crude AQDS Mixture / BromideEnergy Efficiency64.2%
2,7-AQDS / Potassium Iodide with AdditivesCoulombic Efficiency98%
2,7-AQDS / Potassium Iodide with AdditivesEnergy Efficiency82%

Development of Self-Assembled Monolayers and Supramolecular Architectures

Self-assembled monolayers (SAMs) provide a method for modifying surfaces with a high degree of order at the molecular level. The anthracene core of this compound provides a rigid scaffold, while the sulfonate groups can interact with surfaces and neighboring molecules through electrostatic forces and hydrogen bonding, driving the formation of ordered structures.

Research has investigated the pH-dependent electrochemical properties of 2,7-AQDS both in solution and as adsorbed monolayers. These studies show that when immobilized within a dense monolayer, the properties of the molecule can change significantly compared to its behavior in a bulk solution. This highlights the potential to create functional surfaces where the redox behavior of the anthraquinone core can be precisely controlled by the local environment of the supramolecular assembly. The ability of anthracene derivatives to form various ordered phases on surfaces, driven by a competition between intermolecular and molecule-substrate interactions, further underscores the potential for creating complex, functional supramolecular architectures.

Functionalization and Incorporation with Nanomaterials and Two-Dimensional (2D) Materials

The unique molecular structure of this compound, characterized by a planar anthracene core and two sulfonic acid groups, makes it a compelling candidate for the functionalization of various nanomaterials. These sulfonic acid groups can facilitate strong interactions with the surfaces of nanomaterials through electrostatic forces, hydrogen bonding, or covalent linkages, thereby modifying their properties and enabling new applications.

One notable application is in the development of photoactive, self-cleaning nanofiber membranes. The disodium salt of the oxidized form, 2,7-anthraquinonedisulfonic acid (2,7-AQDS), has been incorporated into these membranes. scbt.comevitachem.comrichmanchemical.com Under UV irradiation, the anthraquinone moiety can generate reactive oxygen species (ROS), which are highly effective in degrading organic pollutants and microorganisms that foul the membrane surface. evitachem.com This imparts a self-cleaning property to the membranes, enhancing their longevity and performance in water purification and other filtration applications.

The principle of using anthraquinone derivatives as photosensitizers extends to their combination with other nanomaterials to create efficient photocatalytic composites. For instance, coupling anthraquinones with graphene-based materials has been shown to significantly improve the transfer of photogenerated charge carriers, which in turn boosts the photocatalytic activity and stability of the composite. nih.gov The sulfonic acid groups on this compound can promote strong adsorption onto the surface of materials like graphene oxide or other semiconductor nanoparticles, creating a synergistic effect that enhances the degradation of environmental pollutants under light irradiation. nih.gov

While direct functionalization of a wide array of nanomaterials with this compound is an emerging area of research, the principles established with related compounds suggest significant potential. For example, studies on various composite photocatalysts demonstrate the effective degradation of organic dyes, a process that could be enhanced by using this compound as a photosensitizer. The data below from studies on related composite systems illustrate the potential photocatalytic efficiencies that could be targeted.

Table 1: Examples of Photocatalytic Degradation Efficiency of Composite Materials

Photocatalyst Composite Target Pollutant Irradiation Time (min) Degradation Efficiency (%)
g-C₃N₄/Bi₁₂O₁₇Cl₂ Rhodamine B 90 98.64 cjmr.org
LaCoO₃ Methylene Blue 150 ~95 mdpi.com
LaCoO₃ Ortho-Toluidine Blue 150 ~90 mdpi.com
BiOCl/MoSe₂ Methyl Orange 120 ~98 mdpi.com
BiOCl/MoSe₂ Sulfadiazine 120 ~85 mdpi.com

The sulfonic acid groups of this compound also offer a route for the functionalization of carbon nanotubes. Acid treatments are a common method to introduce functional groups onto the surface of carbon nanotubes, which improves their dispersion in various solvents and allows for further chemical modifications. The presence of sulfonic acid groups can enhance the solubility and processability of carbon nanotube composites.

Contribution to Luminescent Materials and Organic Light-Emitting Diode (OLED) Technologies

The anthracene core of this compound is a well-known fluorophore, and anthracene derivatives are extensively studied for their applications in luminescent materials and organic light-emitting diodes (OLEDs). The extended π-conjugated system of anthracene gives rise to strong fluorescence, typically in the blue region of the electromagnetic spectrum.

Numerous studies have demonstrated that modifying the anthracene backbone with different functional groups can tune the photophysical properties, such as the emission wavelength, quantum yield, and stability. For instance, various anthracene derivatives have been synthesized and investigated as highly luminescent materials with photoluminescence quantum yields (PLQY) reaching up to 98% in solution. researchgate.net These high quantum yields are a critical requirement for efficient light-emitting materials in OLEDs.

While research specifically detailing the luminescent properties of this compound is limited in the context of OLEDs, the broader family of anthracene derivatives has shown significant promise. These materials are often used as blue emitters, which are crucial for full-color display and lighting applications. The performance of OLEDs based on anthracene derivatives can be quite impressive, with some devices exhibiting high current efficiencies and long operational lifetimes.

The sulfonic acid groups in this compound could potentially be used to influence the solid-state packing of the material, which is a critical factor in determining the luminescent properties in the solid state and preventing aggregation-caused quenching. Furthermore, these polar groups could be utilized to control the orientation of the molecules in thin films or to anchor them to specific layers within an OLED device structure.

Another avenue for the application of this compound in luminescent materials is its use as a ligand in the formation of luminescent metal complexes. The coordination of organic ligands to metal centers can result in materials with unique photophysical properties, including phosphorescence, which can enhance the efficiency of OLEDs. The sulfonic acid groups could act as coordination sites for metal ions, and the anthracene core would provide the chromophoric unit.

Table 2: Performance of OLEDs Based on Various Anthracene Derivatives

Anthracene Derivative Type Emission Color Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) External Quantum Efficiency (%)
Diphenylamino-fluorene end-capped Yellowish-Orange Not Reported Not Reported Not Reported researchgate.net
Substituted 9,10-diphenylanthracene Blue ~5.2 ~2.2 ~4.8
Donor-acceptor substituted Blue Not Reported Not Reported >7 researchgate.net

The data presented in the table above for various anthracene derivatives highlight the potential of this class of compounds in OLED technology. Further research into the specific electroluminescent properties of this compound and its derivatives could reveal its utility in this advanced materials application.

Biological and Biochemical Research Applications of 2,7 Anthracenedisulfonic Acid

Utilization as Fluorescent Probes in Biological Systems

The unique photophysical properties of the anthracene (B1667546) core, combined with the enhanced water solubility provided by its sulfonate groups, make 2,7-Anthracenedisulfonic acid and its derivatives valuable fluorophores in the development of probes for biological and biochemical research.

The fluorescence of this compound originates from the π-electron system of the anthracene moiety. Upon absorption of light, the molecule is promoted to an excited electronic state. Its return to the ground state is accompanied by the emission of a photon, a process known as fluorescence. The presence of two sulfonate groups enhances the compound's solubility in aqueous media, a critical feature for its application in biological systems.

The detection principles for sensors based on this fluorophore typically rely on analyte-induced changes in its fluorescence properties. These changes can be a result of several mechanisms, including:

Photoinduced Electron Transfer (PET): In many PET-based sensors, the fluorophore is linked to a receptor that can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of the analyte to the receptor, this electron transfer process is inhibited, leading to a "turn-on" fluorescence response. For instance, a 429-fold fluorescence enhancement was observed in a sensor where a PET process was suppressed upon binding to Hg²⁺. globethesis.com

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor. Analyte binding can induce conformational changes that alter this distance, leading to a measurable change in the fluorescence of either the donor or the acceptor.

Aggregation-Induced Emission (AIE): Some anthracene derivatives exhibit AIE, where fluorescence is enhanced in an aggregated state. nih.gov This phenomenon can be exploited for sensing applications where the analyte induces aggregation of the probe molecules. researchgate.net

The specific detection mechanism is a key consideration in the rational design of fluorescent probes tailored for specific analytes and applications.

The rational design of fluorescent sensors based on this compound involves the strategic integration of the fluorophore with a specific analyte recognition unit (receptor). The synthesis of these sensors is a key aspect of their development and typically involves multi-step organic synthesis protocols. researchgate.net

The design process often considers the following elements:

Fluorophore: The this compound core provides the fundamental fluorescent signal.

Receptor: This component is responsible for selectively binding the target analyte. The choice of receptor dictates the sensor's specificity. For example, sulfur-containing receptors are often employed for the detection of heavy metal ions like Cu²⁺ and Hg²⁺. globethesis.com

Linker: A linker connects the fluorophore and the receptor. The nature and length of the linker can influence the sensitivity and response mechanism of the sensor.

The synthesis of these probes can be complex, often requiring the careful execution of several chemical reactions to achieve the desired molecular architecture. For example, the synthesis of an anthracene-based chalcone (B49325) for sensing nitroaromatics was achieved through a simple condensation method. nih.gov

Derivatives of this compound have been successfully employed in the development of fluorescent sensors for the selective detection and quantification of a variety of analytes, with a significant focus on metal ions. scispace.comtechnikwissen.eu The high sensitivity and selectivity of these probes make them valuable tools in environmental monitoring and biological research. nih.govspectroscopyonline.com

The table below summarizes findings from various studies on the detection of metal ions using anthracene-based fluorescent probes.

Target AnalyteProbe CharacteristicsDetection PrincipleLimit of Detection (LOD)
Hg²⁺Anthracene with sulfur-containing receptorsFluorescence enhancement (PET suppression)5.3 nM researchgate.net
Cu²⁺Anthracene with sulfur-containing receptorsFluorescence quenchingNot specified globethesis.com
In³⁺1,8-anthraquinonylcalix nih.govmonocrown-6Fluorescence decrease at 625 nm, increase at 535 nmNot specified scispace.com
Mg²⁺Anthraquinone-based chemosensorSelective fluorescence detectionNanomolar range scispace.com

These examples highlight the versatility of the anthracene scaffold in the design of selective fluorescent probes for various metal ions. The ability to tune the receptor unit allows for the development of sensors with high specificity for the target analyte.

Interactions with Biological Macromolecules and Enzymatic Systems

The structural features of this compound, particularly the presence of two negatively charged sulfonate groups and a rigid aromatic core, enable it to interact with biological macromolecules, leading to the modulation of their function.

This compound has been identified as an inhibitor of several enzymes. The inhibition mechanism often involves the interaction of the sulfonate groups with the enzyme's active site, mimicking the binding of natural phosphate-containing substrates. This can lead to competitive or mixed-type inhibition. libretexts.orgresearchgate.net

The primary modes of enzyme inhibition include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. libretexts.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. researchgate.net

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

The specific type of inhibition depends on the enzyme and the inhibitor . The study of these inhibition mechanisms provides valuable insights into the structure and function of enzymes and can aid in the development of new therapeutic agents. researchgate.net

The structural analogy between the sulfonate groups of this compound and phosphate (B84403) groups makes this compound a useful tool for studying phosphate transfer reactions. These reactions are fundamental to many cellular processes, including signal transduction and energy metabolism.

By acting as a competitive inhibitor, this compound can be used to probe the active sites of enzymes involved in phosphate transfer, such as kinases and phosphatases. Furthermore, fluorescently labeled derivatives can be employed to develop high-throughput screening assays for inhibitors of these enzymes. The change in fluorescence upon binding to the enzyme or upon enzymatic modification can be used to monitor the reaction in real-time.

Research on Microbial Metabolism and Environmental Bioremediation

This compound and its derivatives, particularly its quinone form (anthraquinone-2,7-disulfonic acid), have been subjects of research in the fields of microbial metabolism and environmental bioremediation. These studies have largely focused on their interactions with specific microbial processes, such as sulfate (B86663) reduction, which has significant environmental and industrial implications.

Studies on the Inhibition of Sulfate-Reducing Bacteria and Hydrogen Sulfide (B99878) Production

Sulfate-reducing bacteria (SRB) are a group of anaerobic microorganisms that utilize sulfate as a terminal electron acceptor for their respiration, producing hydrogen sulfide (H₂S) as a metabolic byproduct. wikipedia.org The generation of hydrogen sulfide is a significant concern in various industries, including oil and gas, due to its corrosivity (B1173158), toxicity, and unpleasant odor. nih.gov Consequently, methods to inhibit SRB activity and reduce H₂S production are of considerable interest.

Research has identified anthraquinone (B42736) derivatives as effective inhibitors of respiratory sulfate reduction in both pure and mixed cultures of SRB. nih.govresearchgate.net Among the compounds investigated, the disodium (B8443419) salt of anthraquinone-2,7-disulfonic acid has demonstrated a specific inhibitory effect on sulfide production by the sulfate-reducing bacterium Desulfovibrio gigas. google.com

A key study quantified this inhibition, providing valuable data on the compound's efficacy. These findings highlight the potential of anthraquinone sulfonates to selectively target respiratory sulfide generation, which could offer a more environmentally benign alternative to broad-spectrum biocides that are toxic to a wider range of organisms. google.com

Further research into other anthraquinone derivatives, such as 1,8-dihydroxyanthraquinone, has revealed that the inhibition is specific to the initial stages of the sulfate respiration pathway. These compounds were found to inhibit hydrogen-dependent sulfate respiration but did not affect the reduction of sulfite (B76179) or thiosulfate, which are later intermediates in the pathway. nih.govresearchgate.net This specificity suggests a targeted interaction with the enzymatic steps involved in the activation of sulfate.

Elucidation of Molecular Mechanisms of Action in Microbial Systems

The precise molecular mechanisms through which this compound and related anthraquinones exert their inhibitory effects on microbial systems have been a focus of scientific inquiry. The primary proposed mechanism for the inhibition of sulfate-reducing bacteria is the uncoupling of ATP synthesis from the electron transfer chain. nih.govresearchgate.net This hypothesis is supported by experimental evidence showing that in the presence of an anthraquinone inhibitor, the oxidation of an electron donor like hydrogen could be stimulated by the addition of pyruvate, suggesting that the electron transport chain itself remains active while energy conservation is disrupted. nih.govresearchgate.net

Other potential, though less clearly defined, mechanisms of action for anthraquinones in bacteria include interference with DNA metabolism at the level of DNA-directed RNA polymerase and the generation of reactive oxygen species like the superoxide (B77818) radical through the chemical reaction of reduced anthraquinones with oxygen. google.com

Supramolecular Chemistry and Host Guest Interactions Involving 2,7 Anthracenedisulfonic Acid

Design Principles for Host Systems Capable of Molecular Encapsulation

The effective encapsulation of 2,7-Anthracenedisulfonic acid requires host systems designed with specific structural and electronic features to complement the guest's properties. Key design principles include:

Size and Shape Complementarity: The host cavity must be of appropriate dimensions to accommodate the anthracene (B1667546) core of the guest. Macrocyclic hosts such as cyclophanes, calixarenes, and cucurbiturils are often employed for aromatic guests. For a guest like this compound, a host with an extended, somewhat planar cavity would be ideal.

Electrostatic and Charge Complementarity: The anionic nature of the two sulfonate groups on the guest is a dominant feature. Therefore, host molecules bearing positively charged or electron-deficient moieties would be expected to form strong interactions. Cationic cyclophanes or viologen-based hosts are prime candidates for binding anionic aromatic guests.

Preorganization and Rigidity: An effective host molecule is often preorganized, meaning it possesses a well-defined cavity in its unbound state. This minimizes the entropic penalty upon guest binding. While some flexibility can be beneficial for an induced-fit mechanism, a high degree of rigidity generally leads to stronger and more selective binding.

Solvent Considerations: The choice of solvent is crucial. In aqueous media, the hydrophobic effect can be a major driving force for the encapsulation of the aromatic anthracene core within a nonpolar host cavity. Conversely, in nonpolar organic solvents, hydrogen bonding and ion pairing interactions would be more dominant.

Table 1: Illustrative Examples of Host Architectures for Aromatic Guests

Host TypeKey FeaturesPotential for Binding this compound
CyclophanesAromatic rings linked by aliphatic chains, tunable cavity size.Cationic or electron-deficient cyclophanes could bind via a combination of hydrophobic, π-stacking, and electrostatic interactions.
CalixarenesCup-shaped macrocycles with a defined upper and lower rim.Functionalization of the upper or lower rim with cationic groups could lead to effective binding of the sulfonate moieties.
CucurbiturilsBarrel-shaped macrocycles with carbonyl portals and a hydrophobic cavity.The hydrophobic cavity could encapsulate the anthracene core, while the carbonyl portals could interact with counter-ions associated with the sulfonate groups.
Viologen-based HostsElectron-deficient bipyridinium units.Strong charge-transfer and electrostatic interactions with the electron-rich anthracene core and anionic sulfonate groups are expected.

Characterization of Noncovalent Interactions in Host-Guest Complexes

The stability and structure of host-guest complexes involving this compound are dictated by a combination of noncovalent interactions.

Hydrogen Bonding: While the anthracene core itself is not a hydrogen bond donor, the sulfonate groups are excellent hydrogen bond acceptors. In the presence of suitable host molecules containing hydrogen bond donors (e.g., amide or hydroxyl groups) or in the solid state with co-crystallized solvent molecules, strong hydrogen bonds to the sulfonate oxygens would be expected. In the crystal structures of related aromatic sulfonamides, intermolecular hydrogen bonding between sulfonamide protons and sulfonyl oxygens is a common and dominant motif, often leading to the formation of one-dimensional chains or more complex networks. nih.govscbt.comnih.gov

Pi-Stacking Interactions: The large, electron-rich π-system of the anthracene core makes it highly susceptible to π-stacking interactions. These can occur with aromatic moieties of a host molecule (in a host-guest complex) or between adjacent this compound molecules in the solid state. The geometry of π-stacking can vary, including face-to-face, parallel-displaced, and T-shaped arrangements, each with different interaction energies. Studies on anthracene derivatives have shown that π-stacking arrangements significantly influence their self-assembly and photophysical properties. mdpi.comcam.ac.uk The stacking of anthracene rings can lead to the formation of different polymorphs with distinct properties. mdpi.com

Table 2: Typical Noncovalent Interactions and Their Estimated Energies

Interaction TypeDescriptionEstimated Energy (kJ/mol)Relevance to this compound Complexes
Ion PairingElectrostatic attraction between the anionic sulfonate groups and a cationic host.20-40A primary driving force for complexation with cationic hosts.
Hydrogen BondingBetween sulfonate oxygens and donor groups on a host or solvent.10-30Important for directing the geometry of the complex and for solid-state packing.
π-π StackingInteraction between the anthracene core and aromatic units of a host.5-20Contributes to the stability and structure of the complex, especially with aromatic hosts.
Hydrophobic EffectEntropically driven association of the anthracene core within a host cavity in water.VariableA significant driving force for encapsulation in aqueous media.
van der Waals ForcesDispersive forces between the host and guest.2-10Provide a general contribution to the overall stability of the complex.

Selectivity and Recognition Phenomena in Mixed Guest Environments

A key aspect of supramolecular chemistry is molecular recognition, the ability of a host to selectively bind a specific guest from a mixture of chemically similar compounds. For a host to selectively recognize this compound, it would need to exploit the unique steric and electronic features of this isomer.

In a mixed environment containing other anthracenedisulfonic acid isomers (e.g., 1,5- or 1,8-anthracenedisulfonic acid), a host could achieve selectivity based on:

Positional Isomerism: A rigid host with binding sites positioned to perfectly match the 2,7-substitution pattern of the sulfonate groups would exhibit high selectivity. A host with binding sites at a different spacing would preferentially bind a different isomer. Macrocyclic receptors are known to be able to distinguish between different isomers of aromatic guests.

Shape Recognition: The linear and symmetric nature of the 2,7-isomer could be a key feature for recognition by a host with a complementary elongated cavity.

Electronic Complementarity: Subtle differences in the electronic distribution of the anthracene core between different isomers could be exploited by hosts that engage in charge-transfer interactions.

The principles of selective encapsulation have been demonstrated for a variety of aromatic guests in hosts like self-assembled cubic cages and porphyrin-based macrocycles.

Influence on Crystallization Processes and Control of Solid-State Structures

The presence of this compound can influence crystallization processes, and its own crystallization can be controlled to produce different solid-state structures.

As a "Tailor-Made" Additive: When used as an additive in the crystallization of other compounds, this compound could selectively adsorb to specific crystal faces, thereby inhibiting or promoting growth in certain directions. This can lead to changes in crystal morphology (habit). The effectiveness of such an additive depends on the structural and electronic interactions between the additive and the crystal surface.

Co-crystallization: this compound can be co-crystallized with other molecules (co-formers) to create new multi-component crystalline solids with unique properties. The strong hydrogen bonding capabilities of the sulfonic acid groups make them excellent candidates for forming co-crystals with molecules containing complementary hydrogen bond donors, such as pyridines or amides.

Control of Polymorphism: Like many organic molecules, this compound may exhibit polymorphism, the ability to exist in multiple crystal structures. The specific polymorph obtained can be influenced by crystallization conditions such as solvent, temperature, and the presence of additives. Each polymorph would have a unique solid-state structure, characterized by different hydrogen bonding and π-stacking arrangements, leading to different physical properties. The use of additives is a common strategy to control the polymorphic outcome of crystallization.

The formation of host-guest complexes can also be a powerful tool to control crystallization. In some cases, a guest that is difficult to crystallize on its own can be readily crystallized as part of a host-guest complex, allowing for its structural determination. This approach, known as crystalline sponge technology, has become a valuable tool in structural chemistry.

Catalytic Roles and Applications of 2,7 Anthracenedisulfonic Acid

Function as Reagents or Catalysts in Organic Synthesis

The sulfonic acid groups (-SO3H) present in 2,7-Anthracenedisulfonic acid provide strong Brønsted acidity, a characteristic widely utilized in acid-catalyzed organic reactions. Such catalysts function by donating a proton to a substrate, thereby activating it towards nucleophilic attack. This principle is fundamental to a variety of transformations, including esterification, condensation, and hydrolysis reactions.

In a typical Fischer esterification, an acid catalyst protonates the carbonyl oxygen of a carboxylic acid, enhancing its electrophilicity and facilitating attack by an alcohol. Similarly, in acid-catalyzed condensation reactions, such as the formation of imines or enamines, the catalyst protonates the carbonyl oxygen of an aldehyde or ketone. For hydrolysis reactions, the protonation of an ester or amide bond renders it more susceptible to cleavage by water.

However, a detailed search of scholarly databases and patent literature did not yield specific studies where this compound was employed as the primary catalyst for these transformations. Consequently, there is a lack of empirical data, such as reaction yields, selectivity, and catalyst turnover numbers, to populate a data table illustrating its efficacy in comparison to more commonly used acid catalysts like sulfuric acid or p-toluenesulfonic acid. The large aromatic anthracene (B1667546) backbone could potentially introduce unique steric or electronic effects, but this remains an uninvestigated area of research.

Ligand Design and Development for Metal-Catalyzed Reactions

The structure of this compound, featuring a rigid aromatic core and two sulfonate groups, presents possibilities for its use as a ligand or a ligand precursor in coordination chemistry. The sulfonate groups can act as coordination sites for metal ions, and the anthracene scaffold could be further functionalized to create more complex multidentate ligands. These ligands could then be used to form metal complexes for various catalytic applications.

The design of such ligands often focuses on tuning the electronic and steric environment around a metal center to control the activity and selectivity of a catalyst. The extended π-system of the anthracene unit could influence the electronic properties of a coordinated metal, while the positioning of the sulfonate groups offers specific geometric constraints.

Despite these theoretical possibilities, there is a notable absence of published research detailing the synthesis of metal complexes where this compound serves as a primary ligand for catalytic purposes. Searches for its application in well-known metal-catalyzed reactions, such as cross-coupling, hydrogenation, or oxidation reactions, did not provide any relevant findings.

Integration into Metal-Organic Frameworks (MOFs) for Heterogeneous Catalysis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers. The choice of the organic linker is crucial in determining the structure, porosity, and functional properties of the resulting MOF. The geometry and functional groups of this compound make it a potential candidate as an organic linker. The disulfonate groups could coordinate with metal clusters, and the rigid anthracene core could help in the formation of a porous framework.

MOFs are of significant interest in heterogeneous catalysis due to their high surface area, tunable pore sizes, and the potential for incorporating catalytically active sites. A MOF constructed using this compound could possess inherent Brønsted acidity from the sulfonate groups, making it a potential solid acid catalyst.

However, a thorough review of the literature did not uncover any reports of MOFs that have been successfully synthesized using this compound as the organic linker for catalytic applications. The synthesis and characterization of such materials, along with an investigation into their catalytic performance, remains an open area for future research.

Future Research Directions and Emerging Opportunities in 2,7 Anthracenedisulfonic Acid Chemistry

Development of Advanced Material Architectures and Multifunctional Systems

The rigid, planar structure of the anthracene (B1667546) core combined with the versatile chemistry of its sulfonic acid groups makes 2,7-Anthracenedisulfonic acid an exceptional candidate for the bottom-up construction of novel material architectures. Future research will likely focus on integrating this molecule into sophisticated, multifunctional systems.

An emerging opportunity lies in using this compound derivatives as organic linkers for creating redox-active Metal-Organic Frameworks (MOFs). Research on MOFs using similar anthracene-based ligands has demonstrated properties like high photocatalytic activity for degrading pollutants and excellent capabilities for luminescent detection of antibiotics and nitroaromatics in water. rsc.orgnih.gov By replacing the commonly used carboxylic acid linkers with sulfonic acid groups, or by creating dicarboxylic acid derivatives of the anthraquinone (B42736) core, new MOFs with unique topologies and properties can be designed. researchgate.netmdpi.com These future MOFs could synergistically combine the redox activity of the anthraquinone moiety with the catalytic or photophysical properties of the metal nodes, leading to applications in:

Bifunctional Catalysis: Designing materials that can simultaneously act as photosensitizers and redox catalysts for challenging chemical transformations. nih.gov

Electrochemical Sensors: Creating porous, conductive frameworks for the sensitive detection of environmental or biological analytes.

Proton-Conducting Membranes: Research on other disulfonic acid-based MOFs has shown that the sulfonate groups can facilitate proton transport pathways, a key property for fuel cell membranes. epa.gov

Furthermore, the integration of anthraquinone-2,7-disulfonic acid into polymer composites and self-cleaning surfaces represents a significant area for development. It has been used to create photo-induced self-cleaning nanofiber membranes, demonstrating its potential in functional coatings and smart textiles. richmanchemical.comusbio.netscbt.com Future work could explore its incorporation into supramolecular gels and liquid crystals, where its self-assembly properties, driven by π-π stacking of the anthracene cores, can be harnessed to create ordered, responsive materials.

Exploration of Novel Biosensing and Bioimaging Strategies

The inherent fluorescence of the anthracene core provides a powerful platform for developing optical sensors. While much of the existing research focuses on other anthracene derivatives, the unique properties of this compound present compelling opportunities for novel biosensing and bioimaging strategies. mdpi.comiaea.org

The two sulfonic acid groups confer excellent water solubility, a critical advantage for applications in biological media. Moreover, these groups serve as versatile chemical handles for further functionalization. Future research is expected to focus on covalently attaching specific recognition elements (e.g., peptides, antibodies, or small molecules) to the anthracene scaffold. This would allow for the creation of highly selective fluorescent probes that can detect specific biological targets such as:

Metal Ions: Designing probes where the binding of a specific metal ion (e.g., Zn²⁺) modulates the fluorescence emission through mechanisms like aggregation-induced emission enhancement (AIEE). mdpi.com

Reactive Oxygen Species (ROS): Developing probes that undergo a specific chemical reaction with ROS like hypochlorite (B82951) (ClO⁻), leading to a distinct "turn-on" or "turn-off" fluorescent signal. rsc.orgnih.gov

Biomolecules: Creating sensors for important biological molecules like tyrosine or detecting specific enzymatic activities. mdpi.com

The development of such probes would enable real-time monitoring of analytes within living cells, providing valuable insights into cellular processes and disease pathology. The high photostability and sensitivity demonstrated by other anthracene-based probes suggest that derivatives of this compound could become powerful tools in advanced bioimaging. nih.gov

Probe BaseTarget AnalyteSensing MechanismDetection Limit (LOD)Reference
Anthracene CarboxamideMitochondrial ClO⁻Oxidation of thioether to sulfoxide23 nM nih.gov
Anthracene CarboxyimideHypochlorous Acid (HOCl)Oxidation of selenium36.2 nM rsc.org
Anthracene Schiff BaseZn²⁺Complex formationNanomolar range mdpi.com
Anthracene DithioacetalHg²⁺"Turn-on" and "Turn-off" modes48 nM mdpi.com

This table showcases the potential of the anthracene core in biosensing, suggesting future research avenues for functionalized this compound derivatives.

Advancements in Sustainable Energy Technologies and Electrochemical Innovations

Perhaps the most mature area of research for this compound is in sustainable energy, specifically in aqueous organic redox flow batteries (AORFBs). biosynth.com The quinone form, anthraquinone-2,7-disulfonic acid (2,7-AQDS), is a highly promising negative electrolyte (negolyte) material due to its fast redox kinetics, high reversibility, and sourcing from abundant organic precursors. nih.govharvard.edu However, significant opportunities for advancement remain.

Future research will be directed at overcoming the primary challenges of stability and energy density. Key areas of exploration include:

Improving Chemical Stability: While generally stable, 2,7-AQDS can undergo decomposition, particularly at high states of charge or elevated temperatures. researchgate.netnih.gov Research into molecular modifications or electrolyte engineering to prevent these degradation pathways is crucial for extending battery lifetime to commercially viable levels. techbriefs.com

Enhancing Solubility: The energy density of a flow battery is directly proportional to the concentration of the active species. The solubility of 2,7-AQDS salts is a limiting factor. Strategies to enhance solubility, such as exchanging the sodium counter-ion for more hydrophilic ones like ammonium (B1175870) (NH₄⁺), or using additives like ethylene (B1197577) glycol, are promising research avenues. chemistryviews.orgelsevierpure.comresearchgate.net

Exploring New Redox Couples and Electrolytes: Pairing 2,7-AQDS with different positive electrolyte (posolyte) materials, such as ferrocyanide or iodide, and operating in neutral pH environments can improve performance and reduce corrosivity (B1173158) compared to early acidic designs. elsevierpure.comrsc.org Symmetric battery designs, using the same compound in both half-cells, are also being explored to mitigate crossover issues. researchgate.net

The table below summarizes the performance of various AORFBs utilizing 2,7-AQDS, highlighting the impact of different electrolytes and redox partners on key battery metrics.

NegolytePosolyteSupporting ElectrolytePeak Power DensityEnergy EfficiencyCapacity Retention / FadeReference
1 M 2,7-AQDS0.5 M Br₂1 M H₂SO₄>0.6 W/cm²->99% per cycle harvard.edu
2,7-AQDSFerrocyanide1 M KCl (neutral pH)-->99% over 100 cycles rsc.org
2,7-AQDSKIKCl with Ethylene Glycol-82%Excellent over 10 cycles elsevierpure.comresearchgate.net
0.75 M AQDS(NH₄)₂NH₄IpH-neutral--Stable over 300 cycles chemistryviews.org
2,7-AQDS/2,6-AQDS MixtureBromineH₂SO₄335 mW/cm²64.2%99.6% capacity retention nih.gov

Interdisciplinary Research Frontiers and Computational Design Approaches for Novel Applications

The continued development of this compound chemistry will increasingly rely on the synergy between experimental synthesis and computational modeling. Interdisciplinary approaches that combine materials science, electrochemistry, biology, and theoretical chemistry will open new frontiers.

Computational design offers a powerful tool to accelerate the discovery of new derivatives with tailored properties, reducing the need for time-consuming trial-and-error synthesis. Future research will leverage in silico methods to:

Predict Redox Potentials: Quantum chemical calculations can accurately predict how different functional groups (e.g., -OH) added to the anthraquinone core will alter the molecule's reduction potential. harvard.eduosti.gov This allows for the rational design of molecules with higher cell voltages for next-generation flow batteries.

Screen for Solubility and Stability: Molecular dynamics simulations can provide insights into the solvation of different 2,7-AQDS salts and help identify derivatives with enhanced solubility. chemistryviews.org These models can also be used to investigate degradation mechanisms and design more stable molecules.

Design Novel Biosensors: Computational docking and electronic structure calculations can be used to model the interaction between functionalized this compound probes and their biological targets, guiding the design of sensors with high selectivity and sensitivity.

By integrating these computational approaches with high-throughput experimental validation, the timeline for developing and commercializing new technologies based on this compound can be significantly shortened, unlocking its full potential as a versatile and sustainable chemical platform.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.